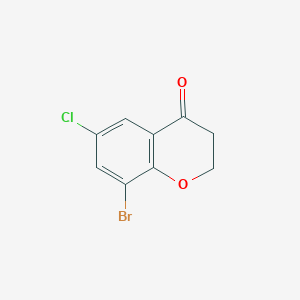

8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one

Description

Properties

IUPAC Name |

8-bromo-6-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDPWUIFEAAHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655601 | |

| Record name | 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890839-47-1 | |

| Record name | 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Promoted Aldol Condensation and Intramolecular Cyclization

A widely adopted approach to synthesize 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one involves the condensation of a substituted 2′-hydroxyacetophenone bearing halogen substituents with an appropriate aldehyde, followed by cyclization under basic conditions.

- Starting materials: 3′-bromo-5′-chloro-2′-hydroxyacetophenone as a key halogenated precursor.

- Condensation: The base-promoted aldol condensation with aldehydes generates intermediate chalcones.

- Cyclization: Intramolecular oxa-Michael addition closes the chromanone ring.

This method is often conducted in ethanol under microwave irradiation to enhance reaction rates and yields.

Use of Selectfluor for Oxidative Cyclization

Following the formation of chroman-4-one intermediates, Selectfluor (a fluorinating agent) is employed to facilitate oxidative cyclization or to introduce fluorine selectively if required, but in the context of 8-bromo-6-chloro derivatives, it assists in achieving the desired oxidation state of the chromanone.

- Microwave-assisted heating at 150 °C for 30 minutes is typical.

- The process yields chroman-4-ones with high purity and good yields (up to 78% over three steps reported).

Synthesis of Substituted Aldehydes via Oxidation

The aldehyde components used in the condensation step are often prepared by oxidation of corresponding alcohols using:

These methods provide aldehydes that are directly used in the subsequent condensation without further purification.

Halogenation via Copper Bromide and DMSO

An alternative approach involves halogenation of chromone derivatives using copper bromide (CuBr2) in DMSO as a solvent to introduce bromine selectively at the 8-position on the chromanone ring.

- This method allows the preparation of 3-(3-bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one derivatives.

- Microwave irradiation enhances reaction efficiency, increasing yield and reducing reaction time compared to conventional heating.

Representative Synthetic Procedure and Yields

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aldol condensation | 3′-bromo-5′-chloro-2′-hydroxyacetophenone + aldehyde, base (DIPA), ethanol, microwave, 1 h | Intermediate chalcone | High | Microwave irradiation accelerates reaction |

| 2 | Intramolecular oxa-Michael cyclization | Same as above | Chroman-4-one intermediate | Moderate | Cyclization occurs in situ |

| 3 | Oxidative cyclization | Selectfluor, microwave heating at 150 °C, 30 min | This compound | 16–78% | Yield varies with chain length of substituents |

| 4 | Halogenation (alternative) | Copper bromide, DMSO, microwave irradiation | Brominated chromone derivatives | Improved | Microwave irradiation increases yield |

DIPA = Diisopropylamine

Characterization and Purity

The synthesized this compound compounds are characterized by:

- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) , confirming the structure and substitution pattern.

- Melting point determination , consistent with literature values (e.g., 88–112 °C depending on substituents).

- Elemental analysis confirming the expected composition.

- Mass spectrometry for molecular weight confirmation.

Advantages and Considerations of the Preparation Methods

- Microwave-assisted synthesis significantly reduces reaction times and improves yields.

- Use of ionic liquids as green solvents in condensation steps enhances environmental compatibility.

- The selectivity of halogenation via copper bromide/DMSO system is high, allowing precise functionalization.

- The process is adaptable to various chain lengths and substituents on the chromanone ring, offering synthetic versatility.

Summary of Key Research Findings

- The base-promoted aldol condensation followed by intramolecular cyclization is a robust route to 8-bromo-6-chloro chroman-4-ones.

- Microwave irradiation is a valuable tool to enhance reaction efficiency in both condensation and halogenation steps.

- The use of copper bromide in DMSO enables selective bromination on the chromanone scaffold.

- Oxidation of alcohol precursors to aldehydes via Swern or Dess–Martin methods provides clean intermediates for condensation.

- The overall synthetic strategy yields compounds with high purity and good yields, suitable for further biological or synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve the use of nucleophiles such as hydroxide ions (OH-) or halides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce various halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one has been investigated for its potential as a therapeutic agent. Its structure allows it to act on various biological pathways, making it a candidate for drug development.

Case Study:

A study explored the compound's role as a SIRT2 inhibitor, which is significant in cancer therapy. The introduction of halogen substituents like bromine and chlorine enhances the compound's affinity for the target enzyme, potentially leading to improved pharmacokinetic properties .

Antioxidant Properties

Research has indicated that this compound exhibits notable antioxidant activity. This property is crucial for developing treatments against oxidative stress-related diseases.

Data Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Standard Antioxidant (Ascorbic Acid) | 15 |

Antimicrobial Activity

The compound has shown promising results against various microbial strains, making it a candidate for developing new antimicrobial agents.

Case Study:

In vitro studies demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria .

Industrial Applications

Beyond its biological significance, this compound is utilized in the production of dyes and pigments due to its unique chromophore structure.

Mechanism of Action

The mechanism by which 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one Structure: Contains additional 4-hydroxyphenyl and methyl groups at positions 3 and 4, respectively. Molecular Formula: C₁₆H₁₀BrClO₃ (MW: 365.6 g/mol) . Key Differences: The presence of a phenolic group enhances polarity compared to the target compound. Applications: Likely explored for antitumor activity due to structural similarity to bioactive coumarins.

6-Bromo-8-methylchroman-4-one

- Structure : Bromine at position 6 and methyl at position 8; lacks chlorine.

- Molecular Formula : C₁₀H₉BrO₂ (MW: 241.08 g/mol) .

- Key Differences : Absence of chlorine reduces molecular weight and alters electronic effects. Methyl substitution may improve lipophilicity.

- Synthesis : Likely involves Friedel-Crafts acylation followed by halogenation.

6-Fluoro-2,3-dihydro-4H-chromen-4-one

- Structure : Fluorine at position 6 instead of bromine/chlorine.

- Molecular Formula : C₉H₇FO₂ (MW: 166.15 g/mol) .

- Key Differences : Fluorine’s high electronegativity increases polarity and metabolic stability. Used in dye-sensitized solar cells and semiconductors, unlike halogenated analogs .

Hydroxylated Chromenones with Bioactivity

5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one Structure: Multiple hydroxyl groups at positions 5, 7, and 4′-phenyl. Key Differences: Hydroxyl groups enhance water solubility and antioxidant capacity compared to halogenated derivatives.

7-Hydroxy-2-(3-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one

- Structure : Hydroxyl groups at positions 7 and 3′-phenyl.

- Applications : Isolated from Ulex gallii, studied for antitumor mechanisms .

- Comparison : Polar substituents favor interactions with hydrophilic enzyme active sites, unlike the hydrophobic halogens in the target compound.

Complex Chromenone Derivatives

Silibinin

- Structure : (2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-4H-chromen-4-one.

- Bioactivity : Neuroprotective and hepatoprotective effects due to antioxidant properties .

- Key Differences : Extensive substitution (methoxy, benzodioxin) creates a larger, more complex structure with distinct pharmacokinetics.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: Microwave-assisted synthesis reduces reaction times for brominated chromenones (e.g., from 12 hours to 30 minutes) .

Biological Activity

8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one (CAS No. 890839-47-1) is a compound belonging to the flavonoid class, specifically a chromenone derivative. This article explores its biological activities, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: CHBrClO

Molar Mass: 261.5 g/mol

Storage Conditions: Room temperature; irritant properties noted .

Antimicrobial Activity

Recent studies indicate that derivatives of coumarins, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown that certain coumarin analogues can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 7.23 µg/mL against S. aureus, indicating potent activity .

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 8-Bromo-6-chloro-coumarin | S. aureus | 26 | 7.23 |

| Other Analogue | E. coli | 18 | 11.7 |

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, analogues with bromine and chlorine substitutions have shown enhanced cytotoxicity compared to their unsubstituted counterparts .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE), which are crucial in neurotransmitter metabolism and could be relevant in neurodegenerative diseases .

- DNA Interaction: It has been suggested that the compound can intercalate with DNA, leading to disruptions in replication and transcription processes.

- Signal Transduction Modulation: By affecting signaling pathways, particularly those involved in inflammation and cell survival, it may exert anti-inflammatory effects as well .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various coumarin derivatives, this compound was tested against multiple strains of bacteria using the disc diffusion method. The results highlighted its significant activity against Gram-positive bacteria, particularly S. aureus, with a notable zone of inhibition .

Anticancer Research

Another case study focused on the anticancer effects of this compound revealed that it significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that the compound's ability to induce apoptosis was linked to its influence on mitochondrial membrane potential and caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one, and how can intermediates be characterized?

- Methodology : Start with a chromen-4-one scaffold and introduce bromo and chloro substituents via electrophilic aromatic substitution (EAS) or halogenation under controlled conditions (e.g., using N-bromosuccinimide for bromination). Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Characterization : Use X-ray crystallography (as in related chromenones) to resolve ambiguities in regiochemistry, especially if substituent positions are contested .

Q. How should solubility and storage conditions be optimized for this compound?

- Solubility : Test solubility in DMSO, methanol, or dichloromethane first. For low solubility, use sonication at 37°C or co-solvents like PEG-300. Prepare stock solutions in anhydrous solvents to avoid hydrolysis .

- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon). For long-term stability, use -80°C with desiccants. Avoid repeated freeze-thaw cycles .

Q. What analytical techniques are critical for confirming purity and structural integrity?

- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Purity thresholds >98% are typical for research-grade material .

- Structural Validation : Combine FT-IR (to confirm carbonyl groups) with XRD for unambiguous crystal structure determination .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like dehalogenated derivatives?

- Optimization : Use catalytic systems (e.g., Pd catalysts) for selective halogenation. Monitor reaction temperature to prevent thermal degradation. Employ protecting groups for reactive sites (e.g., carbonyl) during halogenation .

- Byproduct Analysis : Use LC-MS to identify dehalogenated byproducts and adjust stoichiometry or reaction time accordingly .

Q. How do crystallographic data resolve contradictions in proposed substituent positions?

- Case Study : In structurally similar 6-bromo-4′-chloroflavanone, XRD revealed deviations in bond angles and dihedral angles, clarifying misinterpretations of NMR data. Apply density functional theory (DFT) calculations to predict and validate crystal packing .

- Data Conflict Resolution : If NMR suggests multiple substitution patterns, cross-validate with single-crystal XRD and computational modeling .

Q. What strategies are effective for studying biological activity, given this compound’s limited solubility?

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. Validate bioavailability via in vitro assays (e.g., Caco-2 cell permeability) .

- Activity Profiling : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values with structurally related brominated chromenones .

Q. How can stability under physiological conditions be assessed for preclinical studies?

- Protocol : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Use accelerated stability studies (40°C/75% RH) to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.